4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-31-0
Cat. No.: VC3873575
Molecular Formula: C18H17ClFNOS
Molecular Weight: 349.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-31-0 |
|---|---|
| Molecular Formula | C18H17ClFNOS |
| Molecular Weight | 349.9 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
| Standard InChI Key | BNLRCZGMUSMTKT-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Introduction
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone, also known as (4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, is a complex organic compound with a molecular formula of C18H17ClFNOS and a molecular weight of 349.9 g/mol . This compound is identified by the CAS number 898763-31-0 and is part of a broader class of benzophenones, which are known for their diverse applications in chemistry and pharmacology.
Synthesis and Preparation
While specific synthesis details for 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone are not widely documented, compounds with similar structures often involve multi-step reactions starting from simpler aromatic precursors. For instance, benzophenones can be synthesized through Friedel-Crafts acylation reactions or other methods involving the coupling of aromatic rings .
Biological and Pharmacological Significance
Although direct biological or pharmacological studies on 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone are not readily available, compounds with similar structures have shown potential in various biological activities. For example, benzophenones and their derivatives have been explored for their antimicrobial and anticancer properties . The presence of a thiomorpholine moiety could potentially enhance biological activity due to its ability to interact with biological targets.
Safety and Handling
Safety data sheets (SDS) for 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone are available, providing guidelines for safe handling and storage. These documents typically include information on potential hazards, first aid measures, and environmental precautions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume